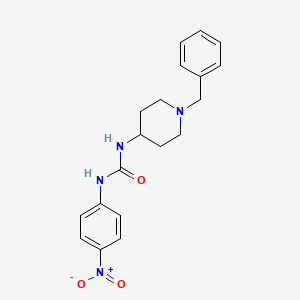![molecular formula C21H30N2O2 B4129230 N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)
N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea
Descripción general
Descripción
N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea is not fully understood. It is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation, cancer cell proliferation, and viral replication. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It has been shown to inhibit viral replication by interfering with the viral life cycle. Additionally, the compound has been shown to have low toxicity and high selectivity for cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea has several advantages for lab experiments. It is easily synthesized using a multi-step process, and the final product is a white crystalline powder that is easy to purify. The compound has low toxicity and high selectivity for cancer cells, making it an ideal candidate for further research. However, the compound has limitations for lab experiments, including its poor solubility in water and its instability in solution.
Direcciones Futuras
There are several future directions for the research on N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea. One direction is to further investigate the mechanism of action of the compound and its potential targets in cancer cells, inflammatory diseases, and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on developing novel formulations of the compound to improve its solubility and stability in solution. Finally, further studies could investigate the efficacy of the compound in animal models and clinical trials to evaluate its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy in inhibiting cancer cell proliferation and inducing apoptosis. It has also been tested for its ability to inhibit viral replication and reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[1-(4-ethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-3-25-19-6-4-18(5-7-19)14(2)22-20(24)23-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,14-17H,3,8-13H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFLVNNWBUZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4129155.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4129162.png)
![N-(4-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4129166.png)
![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4129174.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4129180.png)

![7-(cyclohexylmethyl)-2-(3-hydroxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4129191.png)
![1-(4-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129194.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129212.png)
![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4129217.png)
![7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B4129232.png)
![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)
![N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4129257.png)